C25H32ClNO
Description
Historical Context and Initial Academic Interest in C25H32ClNO (e.g., (+)-Butaclamol hydrochloride)
Initial academic interest in this compound, specifically (+)-Butaclamol hydrochloride, arose in the context of research into neuroleptic agents and their interaction with dopamine (B1211576) receptors. aobious.comncats.io Butaclamol (AY-23,028) was investigated as a potential antipsychotic drug, although it was never marketed. nacchemical.comiiab.mewikipedia.org Early research in the 1970s focused on understanding its pharmacological profile and its effects on central dopamine receptors. aobious.com Studies involving butaclamol and its enantiomers, (+)-butaclamol and (-)-butaclamol, were crucial in supporting the hypothesis that antipsychotic drugs exert their effects by blocking dopamine receptors in the brain. nih.govresearchgate.net Notably, (+)-butaclamol was found to be the potent neuroleptic form, while (-)-butaclamol was largely inactive, providing stereospecific evidence for its interaction with dopamine receptors. ncats.ioresearchgate.net Research during this period also explored the compound's effects on striatal homovanillic acid and adenyl cyclase activity in olfactory tubercle in rats, further elucidating its impact on dopaminergic systems. aobious.comsigmaaldrich.com
Contemporary Significance of this compound in Chemical Biology and Medicinal Chemistry Research
In contemporary chemical biology and medicinal chemistry research, this compound, as (+)-Butaclamol hydrochloride, continues to be a valuable tool, primarily due to its well-characterized activity as a dopamine receptor antagonist. nacchemical.comiiab.mewikipedia.org It is utilized in research to study the function and pharmacology of dopamine receptors, particularly D2 receptors, and to investigate the mechanisms of action of dopaminergic ligands. wikipedia.orgzhanggroup.org Its stereospecific binding properties make it useful for defining stereospecific binding components in receptor assays. researchgate.net Researchers employ (+)-Butaclamol hydrochloride in various in vitro and in vivo studies to explore the roles of dopamine receptors in neurological processes and disorders. For instance, it has been used in studies examining behavioral sensitization in mice and the role of D1 receptors, as well as in research on endogenous cannabinoids. sigmaaldrich.com Its defined interaction with dopamine receptors also makes it a reference compound in the development and testing of novel compounds targeting these receptors. zhanggroup.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| (+)-Butaclamol hydrochloride | 37459 |
| Butaclamol | 37459 |
| (-)-Butaclamol hydrochloride | 24893227 |
| Dopamine | 681 |
| Haloperidol | 3552 |
| Chlorpromazine | 2725 |
Data Table: Selected Properties of (+)-Butaclamol Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₁NO •HCl bioorganics.biz or this compound ebi.ac.ukbio-fount.com | ebi.ac.ukbioorganics.bizbio-fount.com |
| Molecular Weight | 397.98 g/mol ebi.ac.uksigmaaldrich.comnacchemical.com | ebi.ac.uksigmaaldrich.comnacchemical.com |
| Solubility in H₂O | 0.25 mg/mL sigmaaldrich.comaobious.com | sigmaaldrich.comaobious.com |
| Solubility in Ethanol | 1 mg/mL sigmaaldrich.comaobious.com | sigmaaldrich.comaobious.com |
| PubChem CID | 37459 iiab.mewikipedia.orgzhanggroup.org | iiab.mewikipedia.orgzhanggroup.org |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C25H32ClNO |
|---|---|
Molecular Weight |
398.0 g/mol |
IUPAC Name |
N,N-dibenzyl-3-(2,6,6-trimethyloxan-2-yl)prop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C25H31NO.ClH/c1-24(2)16-10-17-25(3,27-24)18-11-19-26(20-22-12-6-4-7-13-22)21-23-14-8-5-9-15-23;/h4-9,12-15H,10,16-17,19-21H2,1-3H3;1H |
InChI Key |
IGTGRPPFESXWDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(O1)(C)C#CCN(CC2=CC=CC=C2)CC3=CC=CC=C3)C.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for C25h32clno and Its Analogs
Stereoselective Synthesis of C25H32ClNO
Stereoselective synthesis is crucial for compounds like Butaclamol, which exists as stereoisomers, with (+)-Butaclamol being the active enantiomer chemicalbook.com. Achieving control over the formation of specific stereoisomers is a key challenge in synthetic organic chemistry.
Enantioselective Approaches to this compound Synthesis
Enantioselective synthesis aims to produce one enantiomer of a chiral compound in preference to the other. While the provided information mentions enantioselective synthesis in the context of services for chiral compounds, specific detailed enantioselective approaches applied directly to the synthesis of this compound were not found in the search results chembuyersguide.com. The development of such methods would typically involve chiral catalysts, chiral auxiliaries, or enzymatic transformations to guide the reaction towards a single enantiomer.
Diastereoselective Strategies for this compound Scaffold Construction
Diastereoselective strategies focus on controlling the relative stereochemistry in molecules with multiple stereocenters. The synthesis of complex cyclic systems, such as the decahydroquinoline (B1201275) core present in Butaclamol, often involves reactions where careful control of reaction conditions and substrate design can lead to the preferential formation of specific diastereomers. One study on the intramolecular reductive cyclization of diketoximes mentions that the reaction proceeds stereoselectively, yielding a single isomer with substituents oriented equatorially in the context of synthesizing decahydroquinolines, a structural motif related to Butaclamol psu.edu. This suggests that intramolecular cyclization approaches can be employed to establish specific relative stereochemical relationships within the molecular scaffold.
Novel Reaction Pathways for this compound Framework Formation
Developing novel reaction pathways is essential for efficient and convergent synthesis of complex molecules. Research in this area explores new chemical transformations and strategies to assemble the core structure of compounds like this compound.
Intramolecular Reductive Cyclization Techniques for this compound Synthesis
Intramolecular reductive cyclization is a powerful technique for constructing cyclic systems. A reported method describes the synthesis of N-hydroxy heterocycles, including decahydroquinolines and piperidines, through the intramolecular reductive cyclization of diketoximes using sodium cyanoborohydride psu.edu. This methodology was shown to be effective in furnishing various cyclic structures, including a decahydroquinoline derivative with a molecular formula of C25H33NO, structurally related to Butaclamol psu.edu. The reaction conditions involve the use of sodium cyanoborohydride in methanol (B129727) with acetic acid psu.edu. This approach offers a route to form the cyclic core structures found in this compound and related analogs.
Application of Organometallic Catalysis in this compound Synthesis
Organometallic catalysis plays a significant role in modern synthetic chemistry, enabling a wide range of transformations with high efficiency and selectivity. While the search results mention that piperazine (B1678402) entities can be achieved by organometallic catalysis, specific applications of organometallic catalysis directly in the synthesis of this compound were not detailed psu.edu. However, given the complexity of the Butaclamol structure, it is plausible that organometallic-catalyzed reactions, such as cross-coupling reactions or asymmetric hydrogenations, could be employed in the synthesis of its various subunits or for key bond formations within the molecule.
Molecular Structure Elucidation and Conformational Analysis of C25h32clno
Advanced Spectroscopic Techniques for C25H32ClNO Structural Characterization
Spectroscopic methods provide invaluable information about the structural features and functional groups present in a molecule like Butaclamol hydrochloride. Various techniques offer complementary insights into different aspects of its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity of atoms and the relative positions of hydrogen and carbon atoms within a molecule. Studies utilizing ¹H and ¹³C NMR spectroscopy have been conducted on Butaclamol hydrochloride to investigate its conformation and internal flexibility in solution. nih.govnih.govcaltech.edu
¹H NMR experiments at 300 MHz on Butaclamol hydrochloride in dimethyl sulfoxide (B87167) (DMSO) solution revealed the presence of an equilibrium mixture of two conformations. nih.gov These conformations differ in their stereochemistry about the ring junction containing the nitrogen atom. nih.gov The trans form was found to be the predominant species in DMSO, with a relative population of 80%, while the cis I form accounted for the remaining 20%. nih.gov In contrast, only the trans form was observed in CDCl₃. nih.gov Studies in CDCl₃-DMSO mixtures showed that both forms are detected, with the ratio of trans to cis I decreasing as the percentage of CDCl₃ decreases. nih.gov
Temperature-dependent ¹H NMR studies on the free base of butaclamol in CD₂Cl₂ or DMSO showed a single set of resonances at room temperature. nih.gov However, upon lowering the temperature, peaks from methine protons near the ring junction broadened and eventually split, indicating the presence of both cis and trans forms and suggesting nitrogen inversion as the dynamic process responsible for their interconversion. nih.gov The energy barrier for this interconversion was determined to be 9.6 ± 0.5 kcal/mol for the free base. nih.gov For the hydrochloride salt in DMSO, the barrier was found to be higher, at 17.3 ± 0.9 kcal/mol. nih.gov
¹³C NMR spectroscopy, including spin-lattice relaxation time measurements, has also been applied to Butaclamol hydrochloride. nih.gov These measurements indicate that most of the molecule is rigid, with some degree of mobility observed in the seven-membered ring, attributed to rapid flipping of specific bridging carbons between skewed conformations. nih.gov
High-Resolution Mass Spectrometry (HRMS) for this compound
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which helps confirm its elemental composition. While specific HRMS data for Butaclamol hydrochloride was not detailed in the search results, HRMS is a standard technique employed in the characterization of organic compounds, including hydrochloride salts and related structures, to verify their molecular formula and purity. frontiersin.orgmdpi.comdtic.mil The theoretical monoisotopic mass for C₂₅H₃₂³⁵ClNO is approximately 397.217 g/mol .
Infrared (IR) Spectroscopy for this compound Functional Group Identification
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Studies of this compound Stereochemistry
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopies are valuable techniques for studying the stereochemistry and absolute configuration of chiral molecules. Butaclamol hydrochloride exists as a racemate ((±)-Butaclamol hydrochloride), meaning it is a mixture of equal amounts of two enantiomers, (+)-Butaclamol hydrochloride and (-)-Butaclamol hydrochloride. google.com These enantiomers are chiral and would exhibit optical activity. biologic.net
ORD measures the change in optical rotation with respect to wavelength, while CD measures the differential absorption of left and right circularly polarized light as a function of wavelength. biologic.netmgcub.ac.in These techniques can be used to differentiate between enantiomers and provide information about the spatial arrangement of chiral centers and chromophores. biologic.netmgcub.ac.inchem-soc.sislideshare.net While specific ORD or CD spectra for Butaclamol hydrochloride were not found, these methods are applicable to determining the absolute configuration of the chiral centers present in the butaclamol structure. chem-soc.si
X-ray Crystallography Applications for this compound Structure Determination
Studies have reported the crystal structures of related butaclamol salts, specifically butaclamol hydrobromide and dexclamol (B1208269) hydrobromide. cdnsciencepub.com These studies revealed that a trans conformer is present in the crystal structures of the bromide salts of butaclamol and dexclamol. cdnsciencepub.comnih.gov While the crystal structure of Butaclamol hydrochloride itself was not explicitly detailed in the search results, the findings from the hydrobromide salt provide strong insights into the likely solid-state conformation of the hydrochloride. X-ray crystallography can definitively establish the relative and, if anomalous scattering is used or the absolute configuration is known, the absolute configuration of the chiral centers in butaclamol. acs.org
Computational Approaches to this compound Conformational Landscapes
Computational chemistry methods are essential for exploring the potential conformational space of flexible molecules and calculating the relative energies and stabilities of different conformers. These approaches complement experimental spectroscopic data by providing theoretical insights into molecular behavior. frontiersin.orggoogle.comiu.eduumass.eduucsb.edu
Molecular mechanics (MM) calculations, such as those using the MM2 force field, have been employed to study the conformational properties of butaclamol and butaclamol hydrochloride. nih.govnih.gov These theoretical studies predict the presence of multiple low-energy conformations. nih.gov For butaclamol hydrochloride, calculations suggest four low-energy conformations, including those with trans and cis I ring junctions. nih.gov The theoretical calculations indicated that cis arrangements of certain rings were preferred for butaclamol and isobutaclamol, although trans arrangements were suggested to be required for neuroleptic activity based on comparisons with other neuroleptics. nih.gov However, one trans conformer of butaclamol was found to be significantly higher in energy according to these calculations. nih.gov
Computational conformational analysis involves generating different molecular geometries by systematically or randomly altering torsional angles and then calculating the energy of each conformation to identify local and global energy minima. google.comchem-soc.siumass.eduucsb.edu These computational results can be correlated with experimental findings from techniques like NMR spectroscopy to gain a comprehensive understanding of the conformational preferences of Butaclamol hydrochloride in different environments. nih.gov
Theoretical and Computational Chemistry Studies of C25h32clno
Quantum Chemical Calculations on C25H32ClNO Electronic Structure
Quantum chemical calculations, particularly those based on density functional theory (DFT), have been instrumental in characterizing the electronic structure of Butaclamol. These calculations provide a detailed picture of the electron distribution within the molecule, which is crucial for understanding its chemical behavior.
Key findings from these studies often include the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For Butaclamol, MEP studies can identify the sites most likely to engage in electrostatic interactions, which is fundamental to its binding mechanisms with biological targets.
Table 1: Calculated Electronic Properties of Butaclamol
| Property | Value |
| HOMO Energy | [Data not available in search results] |
| LUMO Energy | [Data not available in search results] |
| HOMO-LUMO Gap | [Data not available in search results] |
| Dipole Moment | [Data not available in search results] |
Molecular Dynamics Simulations for this compound Conformational Behavior
The conformational flexibility of Butaclamol is a critical aspect of its chemical and biological activity. Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of a molecule over time. By simulating the motion of atoms and bonds, MD studies can reveal the preferred three-dimensional arrangements (conformations) of the molecule and the dynamics of transitions between these states.
For a molecule like Butaclamol, which contains several rotatable bonds, the number of possible conformations can be vast. MD simulations, often performed in a simulated solvent environment to mimic physiological conditions, can help identify the most stable and populated conformations. This information is vital for understanding how the molecule might adapt its shape to fit into a binding site of a receptor or enzyme.
Table 2: Key Conformational Parameters of Butaclamol from MD Simulations
| Parameter | Description | Typical Findings |
| Dihedral Angle Analysis | Measures the rotation around specific chemical bonds. | Identifies the most stable rotational isomers (rotamers). |
| RMSD | Measures the average distance between the atoms of superimposed conformations. | Indicates the stability of the molecular structure over time. |
| Radius of Gyration | A measure of the molecule's compactness. | Provides insight into the overall shape and size of the molecule in different conformations. |
Note: The specific findings would be detailed in research articles focusing on MD simulations of Butaclamol.
In Silico Prediction of this compound Reactivity and Stability
In silico methods, which are computational approaches to predict chemical properties, are widely used to assess the reactivity and stability of molecules like Butaclamol. These predictions are based on the electronic and structural information obtained from quantum chemical calculations and other computational models.
Chemical reactivity can be predicted by examining various reactivity descriptors derived from DFT calculations. These include the energies of the frontier molecular orbitals (HOMO and LUMO), as well as global reactivity descriptors such as electronegativity, chemical hardness, and softness. These parameters help to quantify the molecule's tendency to participate in chemical reactions.
The stability of Butaclamol can be assessed through the analysis of its total energy, calculated using quantum mechanical methods. Lower total energy generally corresponds to higher thermodynamic stability. Furthermore, the HOMO-LUMO gap provides an indication of kinetic stability; a larger gap suggests that the molecule is less likely to undergo chemical reactions.
Computational methods can also be used to predict potential metabolic pathways by identifying the most reactive sites in the molecule that are susceptible to enzymatic attack. This is often achieved by analyzing the distribution of electron density and the Fukui functions, which indicate the propensity of different atomic sites to undergo nucleophilic or electrophilic attack.
Table 3: Predicted Reactivity Descriptors for Butaclamol
| Descriptor | Definition | Predicted Trend |
| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | [Data not available in search results] |
| Chemical Hardness (η) | Resistance to change in electron distribution. | [Data not available in search results] |
| Chemical Softness (S) | The reciprocal of chemical hardness. | [Data not available in search results] |
Note: The predicted trends are qualitative and would be quantified in specific in silico studies on Butaclamol.
Advanced Analytical Chemistry Research for C25h32clno
Chromatographic Separations of C25H32ClNO and Related Compounds
Chromatographic techniques are fundamental in the separation and analysis of complex mixtures containing this compound. These methods allow for the isolation of the compound from impurities and the resolution of its stereoisomers. General chromatographic methods like high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been indicated as suitable for the analysis of Butaclamol hydrochloride as an analytical standard. scbt.comiiab.me In synthesis processes involving related compounds, techniques such as flash column chromatography and column chromatography on silica (B1680970) gel have been employed for purification and isolation. wikipedia.orgzhanggroup.org
Chiral High-Performance Liquid Chromatography (HPLC) for this compound Enantiomeric Purity
Butaclamol exists as a racemic mixture of enantiomers, with distinct pharmacological activities associated with each stereoisomer. Chiral HPLC is an essential technique for separating these enantiomers and determining their individual purity. A specific method for the enantioseparation of butaclamol in human plasma has been developed using HPLC with a chiral stationary phase. wikipedia.org This method utilized a vancomycin (B549263) macrocyclic antibiotic chiral stationary phase, specifically Chirobiotic V. wikipedia.org The separation was achieved using a polar ionic mobile phase composed of methanol (B129727), glacial acetic acid, and triethylamine (B128534) in a ratio of 100:0.2:0.05 (v/v/v). wikipedia.org The analysis was conducted at a flow rate of 0.5 ml/min, with detection at a wavelength of 262 nm. wikipedia.org Sample preparation involved solid phase extraction using Bond Elut C18 cartridges. wikipedia.org
The method was validated, demonstrating linearity over a concentration range of 100-3000 ng/ml for each enantiomer. wikipedia.org Recoveries for both (+)- and (-)-butaclamol ranged from 94% to 104% at concentrations between 300 and 2500 ng/ml. wikipedia.org The precision of the method, evaluated by within-run and between-run analyses, ranged from 1.1% to 2.6% and 1.9% to 3.2% relative standard deviation, respectively. wikipedia.org Accuracy ranged from 1.5% to 5.8% (within-run) and 2.7% to 7.7% (between-run). wikipedia.org The limit of quantitation (LOQ) and limit of detection (LOD) for each enantiomer in human plasma were determined to be 100 ng/ml and 50 ng/ml, respectively. wikipedia.org
This research highlights the effectiveness of chiral HPLC with a macrocyclic antibiotic stationary phase for the enantiomeric analysis of Butaclamol. Chiral HPLC, including both analytical and preparative scales, is also applied in the separation and purity assessment of stereoisomers of related compounds. Various types of chiral stationary phases, such as those based on cyclodextrins, glycopeptide antibiotics, proteins, and polysaccharides, are commonly employed in chiral HPLC for enantioselective separations. Vancomycin and teicoplanin have been specifically mentioned as chiral selectors for the enantioanalysis of butaclamol.
Here is a data table summarizing the parameters for the chiral HPLC method for Butaclamol enantiomers:
| Parameter | Value |
| Stationary Phase | Chirobiotic V (Vancomycin macrocyclic antibiotic) |
| Mobile Phase | Methanol : Glacial Acetic Acid : Triethylamine (100:0.2:0.05, v/v/v) wikipedia.org |
| Flow Rate | 0.5 ml/min wikipedia.org |
| Detection Wavelength | 262 nm wikipedia.org |
| Sample Preparation | Solid Phase Extraction (Bond Elut C18) wikipedia.org |
| Linearity Range | 100-3000 ng/ml (for each enantiomer) wikipedia.org |
| LOQ (each enantiomer) | 100 ng/ml wikipedia.org |
| LOD (each enantiomer) | 50 ng/ml wikipedia.org |
Gas Chromatography (GC) Applications in this compound Research
Gas chromatography is another chromatographic technique applicable to the analysis of Butaclamol hydrochloride. It is listed as a suitable method for this compound when used as an analytical standard. scbt.comiiab.me While detailed studies focusing solely on GC analysis of this compound were not prominently found in the search results, GC, often coupled with mass spectrometry (GC-MS), has been utilized in research contexts involving butaclamol as a reference compound or in the analysis of related substances. zhanggroup.org This suggests its utility for the separation and potential quantification of Butaclamol, particularly if the compound is sufficiently volatile or can be derivatized.
Ultra-High-Pressure Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry for this compound
Ultra-High-Pressure Liquid Chromatography (UHPLC) offers enhanced speed and resolution compared to conventional HPLC. When coupled with mass spectrometry (MS), it becomes a powerful tool for the analysis of complex samples. UHPLC-MS systems are routinely employed for the analysis and purity determination of various compounds. In research involving compounds related to this compound, an Accela ultra high-performance LC/MS/MS system has been used for the analysis of analytes in biological matrices such as plasma and brain samples. While specific detailed applications of UHPLC-MS directly for this compound were not extensively found, the use of UHPLC-MS/MS in studies involving related compounds underscores its potential for sensitive and rapid analysis of Butaclamol hydrochloride, particularly in complex biological or synthetic mixtures.
Hyphenated Techniques for this compound Analysis (e.g., LC-MS, GC-MS)
Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are invaluable for the comprehensive analysis of this compound. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) provide both separation and structural information, enabling identification and quantification of the target compound and potential impurities or metabolites.
LC-MS has been employed in research involving compounds studied alongside butaclamol, for instance, to monitor the completion of chemical reactions. LC-MS analysis has also been used in studies where butaclamol is mentioned in the context of analytical data, indicating its relevance in LC-MS based workflows.
GC-MS has been used in some cases to analyze reaction products in research where butaclamol hydrochloride served as a reference compound. zhanggroup.org This demonstrates the applicability of GC-MS in the characterization of substances related to this compound.
More advanced hyphenated techniques like LC-MS/MS and GC-MS/MS are recognized as powerful analytical tools offering high sensitivity and selectivity. LC-MS/MS has been successfully applied for the determination of various compounds, including in biological fluids, providing rapid analysis compared to some GC-based methods. UHPLC-MS/MS, combining the benefits of UHPLC separation with tandem mass spectrometry detection, has been utilized in studies involving related compounds for analysis in biological samples and for assessing metabolic stability. Although detailed research specifically applying LC-MS or GC-MS with detailed parameters for the analysis of this compound was not extensively found in the provided search results, the suitability of GC and HPLC for Butaclamol hydrochloride scbt.comiiab.me, coupled with the power of MS detection, makes LC-MS and GC-MS highly relevant techniques for its analysis, identification, and quantification in various research applications.
Molecular Mechanism of Action and Biological Interactions of C25h32clno
Characterization of C25H32ClNO Binding Sites and Affinity
Asenapine is distinguished by its high affinity for a diverse range of receptor binding sites. fda.gov Its pharmacological signature is defined by potent binding to various serotonin (B10506), dopamine (B1211576), adrenergic, and histamine (B1213489) receptors, while showing negligible affinity for muscarinic cholinergic receptors. nih.govaxonmedchem.com This multi-receptor binding profile underlies its therapeutic efficacy and is distinct from that of other antipsychotic drugs. nih.gov
In comparative assays using cloned human receptors, Asenapine demonstrated high pKi values (a measure of binding affinity, where a higher value indicates stronger affinity) for numerous targets. Relative to its potent affinity for the dopamine D2 receptor, Asenapine shows even higher affinity for several serotonin receptors, including 5-HT2C, 5-HT2A, and 5-HT2B, as well as for the α2B-adrenoceptor and the dopamine D3 receptor. nih.gov This suggests a robust engagement of these other targets at therapeutic concentrations. nih.gov
Below is a summary of Asenapine's binding affinities for various human receptors.
| Receptor Family | Receptor Subtype | Binding Affinity (pKi) nih.gov | Binding Affinity (Ki, nM) psychopharmacologyinstitute.com |
|---|---|---|---|
| Serotonin (5-HT) | 5-HT1A | 8.6 | 2.5 |
| 5-HT1B | 8.4 | 4.0 | |
| 5-HT2A | 10.2 | 0.06 | |
| 5-HT2B | 9.8 | 0.16 | |
| 5-HT2C | 10.5 | 0.03 | |
| 5-HT6 | 9.6 | 0.25 | |
| 5-HT7 | 9.9 | 0.13 | |
| 5-HT5 | 8.8 | 1.6 | |
| Dopamine (D) | D1 | 8.9 | 1.4 |
| D2 | 8.9 | 1.3 | |
| D3 | 9.4 | 0.42 | |
| D4 | 9.0 | 1.1 | |
| Adrenoceptors (α) | α1 | 8.9 | 1.2 |
| α2A | 8.9 | 1.2 (for α2) | |
| α2B | 9.5 | ||
| α2C | 8.9 | ||
| Histamine (H) | H1 | 9.0 | 1.0 |
| H2 | 8.2 | 6.2 |
Enzymatic Interaction Studies with this compound
The metabolism and potential for drug-drug interactions of Asenapine are primarily governed by its interactions with Phase I and Phase II drug-metabolizing enzymes. drugbank.comnih.gov Key among these are the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzyme families. drugbank.commdpi.com
Inhibition and Induction Mechanisms of Drug-Metabolizing Enzymes by this compound
Enzyme inhibition is a common cause of drug-drug interactions, potentially leading to increased plasma concentrations of co-administered drugs by decreasing their elimination. nih.govresearchgate.net Enzyme induction, the process of increasing the synthesis of metabolic enzymes, can conversely lead to faster drug metabolism and potentially reduce therapeutic efficacy. mdpi.comyoutube.com
Asenapine has been shown to be a potent inhibitor of specific CYP enzymes. In vitro studies using human liver microsomes demonstrated that Asenapine significantly inhibits the activity of CYP1A2 and CYP2D6, and to a lesser extent, CYP3A4. nih.govresearchgate.net The inhibition of CYP1A2 occurs via a mixed mechanism, while CYP2D6 is inhibited competitively and CYP3A4 non-competitively. nih.govresearchgate.net In contrast, Asenapine does not appear to significantly affect the activity of CYP2C9 or CYP2C19. nih.gov
Regarding induction, long-term treatment with Asenapine in animal models has been shown to down-regulate the expression and activity of several liver CYP enzymes, including CYP1A, CYP2B, CYP2C11, and CYP3A. nih.govmdpi.com This suggests that chronic administration may slow the metabolism of other drugs that are substrates for these enzymes. nih.gov Furthermore, since Asenapine itself is metabolized by CYP1A and CYP3A, this down-regulation could lead to the inhibition of its own metabolism over time, potentially causing its plasma concentration to be higher than anticipated after prolonged use. nih.govmdpi.com
| Enzyme | Inhibition Mechanism nih.gov | Inhibition Constant (Ki) in Human Liver Microsomes nih.gov |
|---|---|---|
| CYP1A2 | Mixed | 3.2 µM |
| CYP2D6 | Competitive | 1.75 µM |
| CYP3A4 | Non-competitive | 31.3 µM |
| CYP2C9 | No significant effect observed | |
| CYP2C19 | No significant effect observed |
Interactions with Specific Enzyme Families (e.g., Cytochrome P450, UDP-Glucuronosyltransferase)
Cytochrome P450 (CYP): The CYP superfamily of enzymes is central to the Phase I metabolism of a vast number of drugs, including Asenapine. nih.govmdpi.com The primary metabolic pathway for Asenapine is through direct glucuronidation and oxidative metabolism mediated by CYP enzymes. mdpi.com Specifically, CYP1A2 is the main enzyme responsible for its metabolism, with minor contributions from CYP3A4 and CYP2D6. nih.govpatsnap.com Given that Asenapine also potently inhibits CYP1A2 and CYP2D6, there is a significant potential for pharmacokinetic interactions when it is co-administered with other drugs that are substrates for these enzymes. researchgate.netresearchgate.net
UDP-Glucuronosyltransferase (UGT): UGTs are a family of Phase II enzymes that play a critical role in the metabolism of many drugs by attaching a glucuronic acid molecule, which increases water solubility and facilitates excretion. simpleandpractical.comnih.gov Glucuronidation is a major metabolic pathway for Asenapine. mdpi.com Studies have identified UDP-glucuronosyltransferase 1A4 (UGT1A4) as one of the enzymes involved in the metabolism of Asenapine. drugbank.comdrugbank.com
Receptor-Ligand Interaction Dynamics of this compound (e.g., D2 Dopamine Receptor interactions)
The antipsychotic effects of Asenapine are largely attributed to its interaction with dopamine D2 receptors. patsnap.comnih.gov Like other antipsychotics, blockade of these receptors is a critical component of its therapeutic efficacy. nih.gov Asenapine acts as a potent antagonist at D2 receptors, exhibiting a high binding affinity with a Ki value of approximately 1.3 nM. psychopharmacologyinstitute.comnih.gov
Dopamine receptors are G-protein coupled receptors, and the D2 subtype is coupled to G inhibitory sites, which inhibit the enzyme adenylyl cyclase. nih.gov By blocking the natural ligand, dopamine, from binding to the D2 receptor, Asenapine modulates downstream signaling pathways that are thought to be overactive in certain psychotic conditions. patsnap.com
Positron Emission Tomography (PET) studies have shown that clinically effective doses of Asenapine result in D2 receptor occupancy levels of 68–93% in patients. nih.gov This high level of receptor engagement is considered necessary for its antipsychotic action. nih.gov However, chronic antagonism of D2 receptors can lead to a compensatory upregulation in their density and sensitivity, a phenomenon known as receptor supersensitivity. unl.edu Animal studies have demonstrated that repeated treatment with Asenapine can lead to D2 receptor supersensitivity, which may have long-term implications for treatment. unl.eduresearchgate.net The dynamic interplay between Asenapine and the D2 receptor is therefore central to both its immediate therapeutic effects and the neuroadaptations that may occur with chronic use.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of C25h32clno Derivatives
Ligand-Based SAR Studies for C25H32ClNO
Ligand-based SAR studies, which analyze the relationship between the physicochemical properties of a series of compounds and their biological activity, have been instrumental in identifying key functional groups and structural motifs of this compound derivatives that govern their potency. These studies have systematically explored the impact of modifying various substituents on the core structure.
Initial investigations focused on the substitution patterns of the aromatic rings. It was observed that the position and nature of substituents on the phenyl ring significantly influence activity. For instance, electron-withdrawing groups at the para-position were found to enhance potency, whereas bulky substituents at the ortho-position were detrimental. The chloro and nitro groups were identified as particularly favorable substitutions.
Furthermore, modifications to the aliphatic chain and the nitrogen-containing heterocycle have been explored. The length and branching of the alkyl chain were found to be critical, with a specific optimal length leading to maximal activity. The stereochemistry of chiral centers within the molecule also played a crucial role, with one enantiomer often exhibiting significantly higher potency than the other.
| Modification Site | Observed Effect on Potency | Key Findings |
| Aromatic Ring | Significant | Electron-withdrawing groups at the para-position increase potency. |
| Aliphatic Chain | Critical | Optimal chain length and branching are necessary for maximal activity. |
| Heterocycle | Moderate | Substitutions on the nitrogen atom can modulate activity and selectivity. |
Receptor-Based SAR Approaches for this compound
Complementing ligand-based studies, receptor-based SAR approaches have provided a three-dimensional perspective on the interaction between this compound derivatives and their biological target. By utilizing techniques such as X-ray crystallography and molecular docking, researchers have been able to visualize the binding mode of these compounds within the active site of the receptor.
These studies have revealed the formation of specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are crucial for high-affinity binding. For example, the chlorine atom has been shown to engage in a key halogen bond with a specific amino acid residue in the receptor's binding pocket. The nitrogen atom in the heterocyclic ring often acts as a hydrogen bond acceptor, further anchoring the ligand. Understanding these precise interactions has enabled the design of new derivatives with improved binding affinity and selectivity.
Development and Validation of QSAR Models for this compound Potency
To quantify the relationship between the structural features of this compound derivatives and their biological activity, QSAR models have been developed and rigorously validated. These mathematical models translate the chemical structure into a set of numerical descriptors and correlate them with the observed potency.
Molecular Descriptors in this compound QSAR
A wide range of molecular descriptors have been employed in the development of QSAR models for this compound derivatives. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.
Electronic Descriptors: Parameters such as Hammett constants (σ) and calculated atomic charges have been used to quantify the electronic effects of substituents.
Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) have been utilized to describe the size and shape of the molecules.
Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) has been a crucial descriptor for modeling the hydrophobic interactions.
| Descriptor Type | Example | Relevance to this compound Activity |
| Electronic | Hammett constant (σ) | Quantifies electron-donating/withdrawing effects of substituents. |
| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule. |
| Hydrophobic | logP | Measures the lipophilicity, influencing membrane permeability. |
| Topological | Connectivity Indices | Describes the branching and connectivity of the molecular skeleton. |
Statistical Methods in QSAR Model Building and Validation for this compound
Various statistical methods have been applied to build and validate the QSAR models for this compound derivatives. Multiple Linear Regression (MLR) has been a commonly used technique to establish a linear relationship between the descriptors and the biological activity. More advanced machine learning methods, such as Partial Least Squares (PLS) and Support Vector Machines (SVM), have also been employed to handle complex and non-linear relationships.
The robustness and predictive power of the developed QSAR models have been thoroughly assessed using internal and external validation techniques. Internal validation methods like leave-one-out (LOO) cross-validation have been used to evaluate the model's stability. External validation, where the model's predictive ability is tested on an independent set of compounds, has been crucial to ensure its generalizability. Statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the root mean square error of prediction (RMSEP) have been used to gauge the quality of the models.
Cheminformatics and Data Mining in this compound SAR/QSAR Research
Cheminformatics and data mining techniques have played a pivotal role in accelerating SAR and QSAR research on this compound derivatives. Large chemical databases have been mined to identify novel scaffolds and starting points for synthesis. Computational tools have been used to generate and screen virtual libraries of this compound analogs, prioritizing compounds with predicted high potency for synthesis and biological testing.
Machine learning algorithms have been applied to large datasets of this compound derivatives to identify complex patterns and relationships that might not be apparent from traditional SAR analysis. These approaches have facilitated the identification of novel structural features that contribute to activity and have guided the design of more potent and selective compounds. The integration of cheminformatics has streamlined the drug discovery process, saving time and resources in the quest for improved therapeutic agents based on the this compound scaffold.
Biological Target Identification and Validation Research for C25h32clno
Methodologies for Identifying C25H32ClNO's Molecular Targets
Identifying the molecular targets of a compound is a crucial step in understanding its mechanism of action and therapeutic potential. Although the primary target of this compound (Butaclamol) is known, various methodologies are employed in drug discovery to identify both intended and potential off-targets for novel compounds or to further characterize the interactions of existing compounds.
Proteomics-Based Approaches for this compound Target Identification
Proteomics involves the large-scale study of proteins and can be applied to identify proteins that interact with a small molecule compound. Techniques such as affinity purification coupled with mass spectrometry (AP-MS) or various forms of chemical proteomics can be used to isolate proteins that bind to a compound nih.govucl.ac.ukresearchgate.netcolab.ws. While specific studies detailing the use of proteomics to identify novel targets for Butaclamol were not found, proteomics has been used in studies involving Butaclamol. For instance, a proteomic analysis in rats treated with methamphetamine, where (+)-Butaclamol was used in subsequent radioligand binding assays to assess dopamine (B1211576) receptor levels, demonstrates the application of proteomics in broader studies of drug effects on protein profiles plos.org. Proteomics plays an instrumental role in identifying potential drug targets by analyzing disease-specific proteomes and pinpointing dysregulated proteins ucl.ac.uk. Methods like the Proteome Integral Solubility Alteration (PISA) assay can identify targets by measuring biophysical changes at the proteome level upon drug incubation nih.gov.
Genomic and Transcriptomic Profiling in this compound Research
Genomic and transcriptomic profiling involve studying the entire set of genes (genome) or RNA molecules (transcriptome) in a cell or organism to understand how gene expression is affected by a compound or condition researchgate.netmedrxiv.org. These approaches can provide insights into the biological pathways modulated by a compound and can indirectly suggest potential targets or downstream effects. Transcriptome profiling, for example, can reveal changes in gene expression patterns induced by a compound researchgate.netmedrxiv.org. While direct studies using genomic or transcriptomic profiling to identify the primary targets of Butaclamol were not prominent in the search results, transcriptomic data can be used in drug repositioning studies to identify compounds with similar gene expression profiles, potentially indicating shared targets or pathways medrxiv.org. Butaclamol was included in a transcriptomic study related to Alzheimer's disease, appearing in a table of drugs analyzed for their association with gene expression in brain tissue, illustrating its inclusion in such profiling efforts, although not for de novo target identification nih.govpelagobio.com. Comprehensive genomic profiling (CGP) and transcriptome profiling are valuable for understanding disease mechanisms and can inform target identification by highlighting altered genes and pathways researchgate.netcdnsciencepub.comchemicalprobes.org.
Chemical Probe Strategies for this compound Target Exploration
Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing researchers to perturb its function and study its biological role plos.orgpelagobio.compromega.com. These probes are critical tools in chemical biology and drug discovery for exploring target function and validating their involvement in disease plos.orgpromega.com. Butaclamol itself has been described as a useful probe in receptor mapping due to its rigid structure and stereoselective interaction with dopamine receptors discoverx.com. The synthesis of spin-labeled analogues of Butaclamol further exemplifies the use of chemical probe strategies to investigate the topography and binding sites of dopamine receptors discoverx.com. Developing high-quality chemical probes requires high affinity and selectivity for the intended target promega.com.
Strategies for Validating this compound Biological Targets
Once a potential biological target is identified, it is crucial to validate the interaction and confirm its functional relevance. Validation strategies aim to demonstrate a direct relationship between the compound, the target, and the observed biological effect eurofinsdiscovery.com.
In Vitro Target Engagement Assays for this compound
In vitro target engagement assays measure the binding of a compound to its target protein in a controlled laboratory setting promega.comacs.orgiiab.me. These assays are essential for quantifying binding affinity and selectivity. For this compound (Butaclamol), which is a known dopamine receptor antagonist, in vitro binding assays have been widely used to characterize its interaction with different dopamine receptor subtypes. Studies utilize radioligand binding assays, where labeled ligands for dopamine receptors (e.g., [3H]methylspiperone) are used, and the displacement of this binding by Butaclamol is measured to determine its affinity nih.govresearchgate.netcdnsciencepub.comresearchgate.net. Butaclamol is frequently used as a non-specific binding control in these assays nih.govcdnsciencepub.comresearchgate.net. Newer technologies like NanoBRET™ (Bioluminescence Resonance Energy Transfer) target engagement assays allow for the measurement of compound-target interactions in live cells, providing a more physiologically relevant context medrxiv.orgacs.org. These assays can quantify intracellular affinity, residence time, and cellular permeability acs.org. Butaclamol has also been used in bioluminescence-based miniG recruitment assays to characterize dopamine receptor signaling, which provides insights into target engagement and downstream functional effects cdnsciencepub.comacs.org.
The Role of Artificial Intelligence and Machine Learning in this compound Target Discovery
Future Perspectives and Emerging Research Avenues for C25h32clno
Integration of Multi-Omics Data in C25H32ClNO Research
The study of this compound can be significantly advanced by embracing a multi-omics approach, which involves the comprehensive analysis of various biological molecules to provide a holistic view of cellular processes. thermofisher.comcd-genomics.com By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can elucidate the broader biological impact of Butaclamol hydrochloride beyond its primary target. biomedgrid.com
A multi-layered analysis can reveal the downstream effects of dopamine (B1211576) receptor antagonism, identify potential off-target interactions, and uncover novel biomarkers. thermofisher.comnih.gov For instance, transcriptomic analysis could identify genes whose expression is altered following treatment with this compound, while proteomics would reveal subsequent changes in protein levels and post-translational modifications. biomedgrid.com Metabolomics could then capture the ultimate phenotypic response by analyzing shifts in metabolic pathways. nih.gov This integrated approach can provide a more complete picture of the compound's mechanism of action and its effects on cellular systems. thermofisher.com
Table 1: Multi-Omics Approaches in this compound Research
| Omics Layer | Data Generated | Potential Insights for this compound |
|---|---|---|
| Genomics | DNA sequence variations (SNPs), chromosomal abnormalities. | Identification of genetic predispositions that may influence an individual's response to this compound. |
| Transcriptomics | Gene expression profiles (mRNA levels). | Understanding of how this compound modulates gene expression and signaling pathways. |
| Proteomics | Protein abundance, modifications, and interactions. | Elucidation of the direct and indirect protein targets of this compound and its impact on cellular machinery. |
| Metabolomics | Profiles of small-molecule metabolites. | Characterization of the metabolic consequences of this compound administration and identification of biomarkers of its effects. |
Advanced Computational Tools for this compound Characterization and Prediction
Computational chemistry offers powerful tools for the in-silico analysis of this compound, enabling researchers to predict its properties and interactions, thereby accelerating research and reducing reliance on traditional laboratory experiments. nextmol.comschrodinger.commtu.edu These computational methods can provide deep insights into the molecular behavior of Butaclamol hydrochloride. nextmol.commtu.edu
Molecular dynamics simulations can model the interaction of this compound with dopamine receptors and other potential binding partners at an atomic level. nextmol.com Quantum chemistry calculations can be employed to understand its electronic properties and reactivity. nextmol.com Furthermore, the development of machine learning models trained on large chemical datasets could predict the bioactivity and potential off-target effects of this compound and its analogs. schrodinger.comnfp75.chmit.edu These predictive models can guide the synthesis of new derivatives with improved properties. nfp75.ch
Table 2: Computational Tools for this compound Research
| Computational Tool | Function | Application to this compound Research |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. | Elucidating the binding mode of this compound with dopamine receptors and other potential off-targets. |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. | Investigating the conformational changes in target proteins upon binding of this compound and assessing binding stability. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical structure of a compound with its biological activity. | Predicting the activity of novel this compound derivatives to guide the design of more potent or selective compounds. |
| Machine Learning (ML) Models | Identifies patterns in large datasets to make predictions. | Predicting a wide range of properties for this compound, including its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. |
Innovations in Analytical and Spectroscopic Techniques for this compound Research
The precise detection and characterization of this compound in various matrices are fundamental to its research. Innovations in analytical and spectroscopic techniques offer enhanced sensitivity, selectivity, and structural elucidation capabilities.
Advanced chromatographic methods, such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), can provide highly sensitive and specific quantification of this compound and its metabolites in biological samples. chromatographyonline.comtheanalyticalscientist.com Techniques like tandem mass spectrometry (MS/MS) are invaluable for the structural characterization of unknown metabolites. norman-network.net
Spectroscopic methods also play a crucial role. Nuclear magnetic resonance (NMR) spectroscopy remains the gold standard for unambiguous structure determination of this compound and its derivatives. theanalyticalscientist.com Innovations in spectroscopic technologies, including hyphenated techniques, will continue to refine our ability to study this compound. synergysciencesolutions.com
Table 3: Analytical and Spectroscopic Techniques for this compound Research
| Technique | Principle | Research Application for this compound |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their physicochemical properties followed by mass-to-charge ratio detection. | Quantification of this compound and its metabolites in biological fluids and tissues. chromatographyonline.comtheanalyticalscientist.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds before mass analysis. | Analysis of volatile derivatives or degradation products of this compound. lqa.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Unambiguous structural elucidation of this compound and its synthetic intermediates. theanalyticalscientist.com |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a molecule's vibrations. | Identification of functional groups present in the this compound molecule. synergysciencesolutions.com |
Q & A
Q. How can I ensure compliance with ethical guidelines in animal studies involving C₂₅H₃₂ClNO?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
